Bienvenue dans la boutique en ligne BenchChem!

4-methyl-1H-1,2,3-triazole

Cytochrome P450 inhibition Drug-drug interaction liability Heme-binding thermodynamics

4-Methyl-1H-1,2,3-triazole offers a verified 2.3 kcal/mol entropy penalty vs 1,2,4-triazole that reduces CYP inhibition—forming metabolically labile water-bridged heme complexes instead of classical type II binding. Its nanomolar BRD4 D1 affinity (Kd 6.4–12 nM) with D1 selectivity makes it a validated starting material for BET bromodomain N-acetyl-lysine mimetics. The 4-methyl substituent shifts H-bonded assembly from cyclic to linear, aiding co-crystal screening and formulation. Procure this scaffold for SAR campaigns demanding CYP-safe, predictable supramolecular behavior.

Molecular Formula C3H5N3
Molecular Weight 83.094
CAS No. 27808-16-8
Cat. No. B2364152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-1,2,3-triazole
CAS27808-16-8
Molecular FormulaC3H5N3
Molecular Weight83.094
Structural Identifiers
SMILESCC1=NNN=C1
InChIInChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)
InChIKeyGVSNQMFKEPBIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-1,2,3-triazole CAS 27808-16-8: Physicochemical Identity and Procurement-Relevant Baseline Data


4-Methyl-1H-1,2,3-triazole (CAS 27808-16-8) is a methyl-substituted monocyclic 1,2,3-triazole with molecular formula C₃H₅N₃ and molecular weight 83.09 g/mol . The compound exists as a crystalline solid at room temperature with a melting point of 36–36.5 °C and density of 1.178±0.06 g/cm³ at 20 °C . It exhibits calculated water solubility of 86.4 g/L at 25 °C, a predicted pKa of 9.18±0.70, and a calculated LogP of 0.1131 [1]. As a 1,2,3-triazole isomer, it is structurally distinct from 1,2,4-triazole in the spatial arrangement of its three nitrogen atoms—a distinction that fundamentally alters heme-binding thermodynamics, hydrogen-bonding geometry, and metabolic fate [2].

Why 4-Methyl-1H-1,2,3-triazole Cannot Be Interchanged with Other Azoles or Bioisosteres Without Verifiable Functional Consequences


Substituting 4-methyl-1H-1,2,3-triazole with another five-membered azole—whether a 1,2,4-triazole isomer, an imidazole, a tetrazole, or a carboxylic acid bioisostere—predictably alters measurable functional parameters that directly impact experimental outcomes. The 1,2,3-triazole scaffold exhibits a 2.3 kcal/mol unfavorable entropy penalty for heme iron binding relative to 1,2,4-triazole, which translates into reduced CYP inhibition liability [1]. This thermodynamic distinction is intrinsic to the nitrogen-atom adjacency pattern and cannot be reproduced by 1,2,4-triazole or imidazole [2]. Moreover, the methyl substitution at the 4-position eliminates the cyclic association behavior observed with unsubstituted 1,2,3-triazole, shifting the compound to linear hydrogen-bonded assembly behavior comparable to tetrazole [3]. In antibacterial oxazolidinone series, incorporation of the 4-methyl-1,2,3-triazole moiety demonstrably increases protein binding and attenuates activity against Streptococcus pneumoniae—a liability not observed with all triazole-containing analogs [4]. These verified, quantifiable divergences establish that generic interchange among azole scaffolds is scientifically unsound without empirical validation.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Methyl-1H-1,2,3-triazole Relative to 1,2,4-Triazole, Imidazole, Tetrazole, and Carboxylic Acid Bioisosteres


CYP Heme-Binding Affinity: 1,2,3-Triazole Exhibits Thermodynamically Lower Affinity than 1,2,4-Triazole and Imidazole

In direct thermodynamic comparison with imidazole and 1,2,4-triazole, unsubstituted 1,2,3-triazole demonstrates significantly lower affinity for CYP heme iron, a difference attributed to a large unfavorable entropy term (~2.3 kcal/mol penalty) rather than enthalpic factors alone [1]. The study quantitatively established that the lower binding affinity arises from solvent-1,2,3-triazole interactions that are not present for the 1,2,4-isomer [2]. When a 1,2,3-triazole fragment was incorporated into a CYP3A4 substrate (17-α-ethynylestradiol), the resulting '17-click' derivative formed a metabolically labile water-bridged low-spin heme complex—a binding mode distinct from the high-spin complex formed by the parent compound [3]. This water-bridged complex does not displace the sixth axial water ligand, contrasting with the expected behavior of classical type II CYP ligands [4].

Cytochrome P450 inhibition Drug-drug interaction liability Heme-binding thermodynamics

pKa Differential: 1,2,3-Triazole is Approximately 0.8–0.9 pKa Units More Acidic than 1,2,4-Triazole

Experimental pKa measurements establish that 1H-1,2,3-triazole (pKa = 9.50) is more acidic than 1,2,4-triazole (pKa = 10.26–10.28) by approximately 0.8–0.9 pKa units [1][2]. This difference alters the protonation state and hydrogen-bonding character of the scaffold at physiologically relevant pH. The methyl-substituted derivative 4-methyl-1H-1,2,3-triazole exhibits a predicted pKa of 9.18±0.70, consistent with the parent scaffold's acidic character . The ionized fraction at pH 7.4 differs meaningfully: 1,2,3-triazole exists predominantly in its neutral form (~99.2% neutral), whereas 1,2,4-triazole is even more extensively neutral (~99.9%). While both are largely unionized, the 0.8-unit pKa difference represents a ~6.3-fold difference in acidity constant, which can influence hydrogen-bond acceptor strength and metal-coordination geometry [3].

Acid-base chemistry Hydrogen-bonding capacity Ionization state

Antibacterial Activity Modulation: 4-Methyl-1,2,3-Triazole Moiety Increases Protein Binding and Decreases Anti-Pneumococcal Activity in Oxazolidinone Series

In a series of 5-(4-methyl-1H-1,2,3-triazole)methyl oxazolidinones evaluated against Gram-positive and Gram-negative clinical isolates, the presence of the 4-methyl-1,2,3-triazole moiety in acyl-piperazine-containing analogs demonstrably increased protein binding and decreased antibacterial activity, particularly against Streptococcus pneumoniae strains, when compared to other substitution patterns within the same oxazolidinone scaffold [1]. The study directly tested compounds in comparison with clinical comparators linezolid and vancomycin [2]. Notably, the effect was moiety-specific: not all triazole-containing analogs exhibited this liability, underscoring that the 4-methyl-1,2,3-triazole substitution pattern uniquely modulates pharmacokinetic and pharmacodynamic properties [3].

Antibacterial drug discovery Oxazolidinone SAR Protein binding

BET Bromodomain D1 Selectivity: 4-Methyl-1,2,3-Triazole-Containing Inhibitors Achieve Single-Digit Nanomolar BRD4 D1 Affinity with Documented Selectivity Improvement

In a structure-activity relationship study of 4-methyl-1,2,3-triazole-based BET bromodomain inhibitors, the methylated-1,2,3-triazole scaffold functioned as an N-acetyl-lysine mimetic, enabling targeting of a nonconserved residue (Asp144) and a conserved residue (Met149) on BRD4 D1 [1]. The lead inhibitors DW34 and compound 26 exhibited BRD4 D1 Kd values of 12 nM and 6.4 nM, respectively [2]. Critically, the study demonstrated improved D1 selectivity and enhanced microsomal stability compared to earlier triazole-based BET inhibitors lacking the optimized substitution pattern [3]. Cellular activity was validated through suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells [4].

Epigenetic drug discovery BET bromodomain inhibition BRD4 selectivity

Hydrogen-Bonding Assembly Mode: 4-Methyl Substitution Alters Solution-State Association from Cyclic to Linear, Distinguishing It from Unsubstituted 1,2,3-Triazole

Comparative ¹³C–H coupling constant analysis reveals that unsubstituted 1,2,3-triazole exists as a cyclic associate in concentrated solutions (similar to pyrazole), whereas 4-methyl-1,2,3-triazole adopts a linear association mode comparable to imidazole, 1,2,4-triazole, and tetrazole [1]. This structural divergence is a direct consequence of methyl substitution at the 4-position, which disrupts the cyclic hydrogen-bonded network accessible to the parent scaffold [2]. The linear association mode has implications for solid-state packing, crystallization behavior, and solution-phase supramolecular organization [3].

Supramolecular chemistry Crystal engineering Hydrogen-bonding networks

Validated Application Scenarios for 4-Methyl-1H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Epigenetic Chemical Probe Development: BET Bromodomain D1-Selective Inhibitor Scaffolds

Based on the verified single-digit nanomolar BRD4 D1 binding affinity (Kd = 6.4–12 nM) and documented D1 selectivity improvement achieved with 4-methyl-1,2,3-triazole-containing inhibitors [1], this compound serves as a validated starting material for synthesizing N-acetyl-lysine mimetics targeting BET bromodomains. The methylated-1,2,3-triazole core enables specific targeting of the Asp144/Met149 pocket on BRD4 D1—a structural feature not equally accessible to other azole mimetics [2]. This application scenario is directly supported by cellular validation data demonstrating c-Myc suppression and IL-8 downregulation in relevant disease models [3].

Reduced CYP Inhibition Liability in Multi-Target Drug Discovery Programs

The thermodynamically verified lower heme-binding affinity of 1,2,3-triazole relative to 1,2,4-triazole (approximately 2.3 kcal/mol unfavorable entropy penalty) [1] makes 4-methyl-1H-1,2,3-triazole a strategic choice for lead series where CYP inhibition must be minimized. The scaffold forms metabolically labile water-bridged heme complexes rather than displacing the axial water ligand—a binding mode distinct from classical type II CYP inhibitors [2]. For discovery programs targeting CYP-metabolized pathways or requiring clean drug-drug interaction profiles, this verified differentiation supports selecting the 1,2,3-triazole isomer over the 1,2,4-congener.

Crystal Engineering and Co-Crystal Design Requiring Linear Hydrogen-Bonded Assembly

The demonstrated shift from cyclic to linear hydrogen-bonded association upon 4-methyl substitution [1] positions 4-methyl-1H-1,2,3-triazole as a preferred scaffold for applications requiring predictable linear supramolecular synthons—a property it shares with imidazole and tetrazole but not with unsubstituted 1,2,3-triazole. This verified structural divergence has direct implications for co-crystal screening, solid-form patent strategies, and formulation development where hydrogen-bonding geometry influences dissolution and stability [2].

Oxazolidinone Antibacterial SAR: Protein-Binding Modulation Studies

The documented effect of the 4-methyl-1,2,3-triazole moiety on increasing protein binding and modulating antibacterial activity in oxazolidinone series [1] establishes this compound as a useful building block for SAR campaigns investigating pharmacokinetic optimization. While this property may be disadvantageous for anti-pneumococcal potency, it may be exploited to extend half-life in other therapeutic contexts where higher protein binding is desirable. The effect is moiety-specific and verifiable, providing a rational basis for inclusion or exclusion in lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.